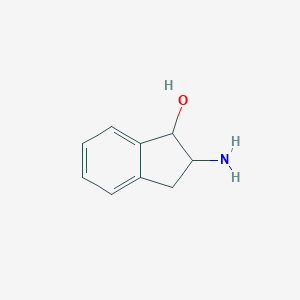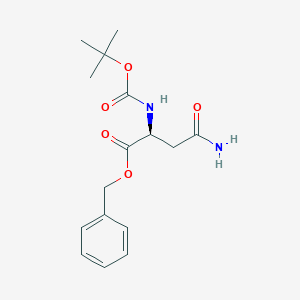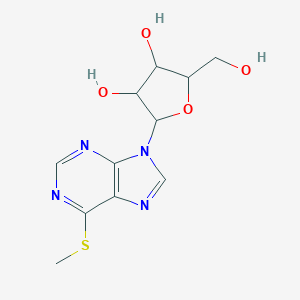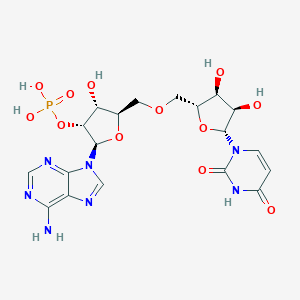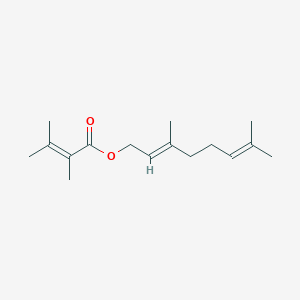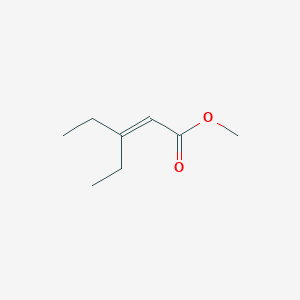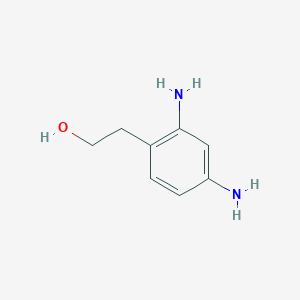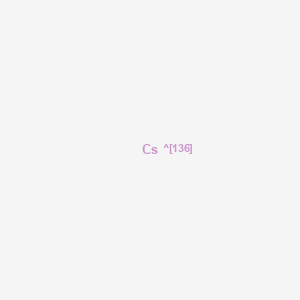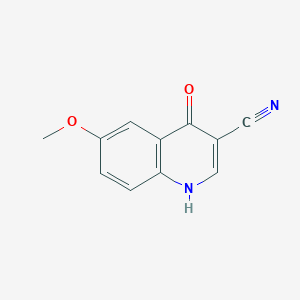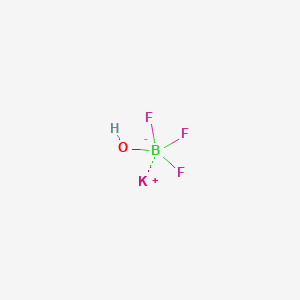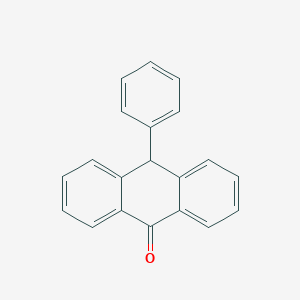
10-phenyl-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-phenyl-10H-anthracen-9-one, also known as phenanthrenequinone, is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline powder that has been extensively studied for its various applications in scientific research.
Aplicaciones Científicas De Investigación
10-phenyl-10H-anthracen-9-one has been extensively studied for its various applications in scientific research. It has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, it has been used as a redox mediator in electrochemical sensors and as an electron acceptor in organic solar cells.
Mecanismo De Acción
The mechanism of action of 10-phenyl-10H-anthracen-9-one is complex and varies depending on its application. In photodynamic therapy, it works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. In fluorescent probes, it works by binding to specific amino acids or proteins, resulting in a change in fluorescence intensity. In electrochemical sensors, it works by accepting or donating electrons during the redox reaction. In organic solar cells, it works by accepting electrons from the donor material, resulting in the generation of a photocurrent.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one are also complex and depend on its application. In photodynamic therapy, it can induce cell death in cancer cells. In fluorescent probes, it can be used to detect specific amino acids or proteins. In electrochemical sensors, it can be used to detect specific analytes. In organic solar cells, it can be used to generate a photocurrent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-phenyl-10H-anthracen-9-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used for various applications in scientific research. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation is its solubility, as it is only soluble in organic solvents. Another limitation is its toxicity, as it can be harmful if ingested or inhaled.
Direcciones Futuras
There are several future directions for the research of 10-phenyl-10H-anthracen-9-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in scientific research, such as in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one.
Métodos De Síntesis
The synthesis of 10-phenyl-10H-anthracen-9-one involves the oxidation of 10-phenyl-10H-anthracen-9-one using various oxidizing agents such as potassium permanganate, chromic acid, or nitric acid. The reaction yields 10-phenyl-10H-anthracen-9-onequinone, which can then be purified using recrystallization techniques.
Propiedades
Número CAS |
14596-70-4 |
|---|---|
Nombre del producto |
10-phenyl-10H-anthracen-9-one |
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
10-phenyl-10H-anthracen-9-one |
InChI |
InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H |
Clave InChI |
BYFBRCKXSMTARY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



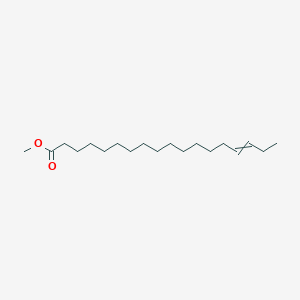
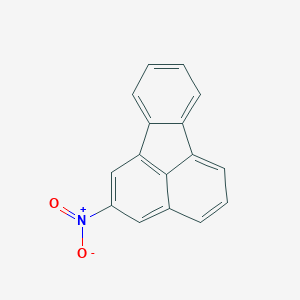
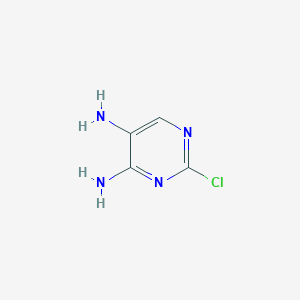
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
